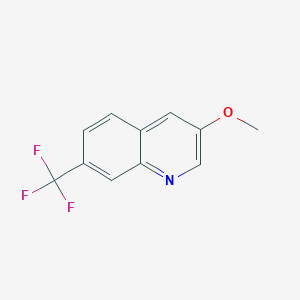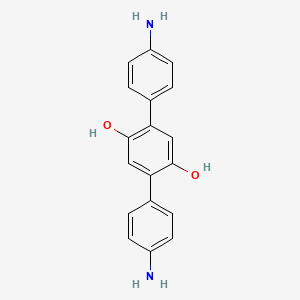
1-Chloro-2,6,6-trimethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,6,6-trimethylheptane is an organic compound with the molecular formula C10H21Cl It is a branched alkane with a chlorine atom attached to the first carbon and three methyl groups attached to the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,6,6-trimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 2,6,6-trimethylheptane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,6,6-trimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or amines.
Oxidation Products: Oxidation typically yields alcohols or ketones, depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2,6,6-trimethylheptane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-chloro-2,6,6-trimethylheptane in chemical reactions involves the reactivity of the chlorine atom and the branched alkane structure. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The branched structure can influence the compound’s reactivity and stability in various chemical environments .
Comparación Con Compuestos Similares
1-Chloro-2,2,6,6-tetramethylheptane: Similar in structure but with different branching, leading to variations in reactivity and physical properties.
2-Chloro-2,6,6-trimethylheptane: Chlorine atom attached to a different carbon, affecting its chemical behavior and applications.
Uniqueness: 1-Chloro-2,6,6-trimethylheptane’s unique structure, with three methyl groups on the sixth carbon, distinguishes it from other chlorinated alkanes. This branching can impact its reactivity, making it a valuable compound for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C10H21Cl |
|---|---|
Peso molecular |
176.72 g/mol |
Nombre IUPAC |
1-chloro-2,6,6-trimethylheptane |
InChI |
InChI=1S/C10H21Cl/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
UELYKMXNNOCXJG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)



![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
![2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid](/img/structure/B13646463.png)


![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)




